molecular formula C14H22O3 B229666 2-[4-(Benzyloxy)butyl]-1,3-propanediol

2-[4-(Benzyloxy)butyl]-1,3-propanediol

Cat. No. B229666
M. Wt: 238.32 g/mol
InChI Key: NBPCBCYUQCIXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzyloxy)butyl]-1,3-propanediol, also known as BnOPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BnOPD is a chiral molecule that belongs to the family of propanediols and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)butyl]-1,3-propanediol is not fully understood, but it is believed to act through various pathways such as the inhibition of protein-protein interactions, modulation of the immune system, and activation of various signaling pathways. 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been shown to inhibit the interaction between the transcription factor NF-κB and its co-activator, which is involved in the regulation of various genes related to inflammation and cancer.
Biochemical and Physiological Effects
2-[4-(Benzyloxy)butyl]-1,3-propanediol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[4-(Benzyloxy)butyl]-1,3-propanediol can inhibit the proliferation of various cancer cell lines and induce apoptosis. It has also been shown to inhibit the production of various pro-inflammatory cytokines such as TNF-α and IL-6.
In vivo studies have shown that 2-[4-(Benzyloxy)butyl]-1,3-propanediol can reduce the severity of various inflammatory diseases such as colitis and arthritis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-[4-(Benzyloxy)butyl]-1,3-propanediol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. It has also been shown to have excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials.
However, 2-[4-(Benzyloxy)butyl]-1,3-propanediol also has some limitations. It is a chiral molecule, which means that it exists in two enantiomeric forms. The synthesis and purification of the enantiomers can be challenging and time-consuming. Additionally, the mechanism of action of 2-[4-(Benzyloxy)butyl]-1,3-propanediol is not fully understood, which makes it difficult to optimize its use in various experiments.

Future Directions

There are several future directions for the study of 2-[4-(Benzyloxy)butyl]-1,3-propanediol. One potential direction is the development of new drugs based on the structure of 2-[4-(Benzyloxy)butyl]-1,3-propanediol. The anti-inflammatory and anti-cancer properties of 2-[4-(Benzyloxy)butyl]-1,3-propanediol make it a potential candidate for the development of new drugs for the treatment of various diseases.
Another future direction is the study of the mechanism of action of 2-[4-(Benzyloxy)butyl]-1,3-propanediol. Understanding the mechanism of action can help optimize its use in various experiments and potentially lead to the development of new drugs.
Finally, the study of 2-[4-(Benzyloxy)butyl]-1,3-propanediol as a building block for the synthesis of new materials and catalysts is also a promising direction. The excellent thermal stability and mechanical properties of 2-[4-(Benzyloxy)butyl]-1,3-propanediol make it a potential candidate for the development of new materials with unique properties.

Synthesis Methods

2-[4-(Benzyloxy)butyl]-1,3-propanediol is synthesized through a multi-step process that involves the reaction of 4-(benzyloxy)butyl bromide with 1,3-propanediol in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-[4-(Benzyloxy)butyl]-1,3-propanediol, which is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-[4-(Benzyloxy)butyl]-1,3-propanediol has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been studied as a potential inhibitor of protein-protein interactions, which are involved in various diseases such as Alzheimer's and Parkinson's disease.
In material science, 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been used as a building block for the synthesis of various polymers and materials. It has been shown to have excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials.
In catalysis, 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been used as a ligand for various metal catalysts. It has been shown to enhance the catalytic activity and selectivity of the metal catalysts, making it a potential candidate for the development of new catalytic systems.

properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

2-(4-phenylmethoxybutyl)propane-1,3-diol

InChI

InChI=1S/C14H22O3/c15-10-14(11-16)8-4-5-9-17-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2

InChI Key

NBPCBCYUQCIXBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCCC(CO)CO

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(CO)CO

Origin of Product

United States

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